molecular formula C7H10O3 B041794 Methyl 2-oxocyclopentanecarboxylate CAS No. 10472-24-9

Methyl 2-oxocyclopentanecarboxylate

Cat. No.: B041794
CAS No.: 10472-24-9
M. Wt: 142.15 g/mol
InChI Key: PZBBESSUKAHBHD-UHFFFAOYSA-N
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Description

Methyl 2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C₇H₁₀O₃This compound is a colorless to yellow liquid with a molecular weight of 142.15 g/mol . It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

Methyl 2-oxocyclopentanecarboxylate, also known as Methyl 2-cyclopentanonecarboxylate, is an organic intermediate It has been used in the synthesis of 1,2-disubstituted imidazolylmethylcyclopentanol derivatives , which suggests that it may interact with enzymes or receptors involved in these biochemical pathways.

Mode of Action

It’s known that it can be used as a starting material in the synthesis of various organic compounds . In these reactions, it likely interacts with other molecules, leading to changes in their structure and function.

Biochemical Pathways

This compound is involved in the synthesis of 1,2-disubstituted imidazolylmethylcyclopentanol derivatives . These derivatives have been evaluated for their aromatase inhibitory activities in vitro . Aromatase is an enzyme involved in the biosynthesis of estrogens, suggesting that this compound may indirectly influence estrogen-related biochemical pathways.

Result of Action

Its use in the synthesis of 1,2-disubstituted imidazolylmethylcyclopentanol derivatives, which have been evaluated for their aromatase inhibitory activities , suggests that it may have indirect effects on cellular processes related to estrogen biosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxocyclopentanecarboxylate can be synthesized through several methods. One common method involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base such as sodium hydride or sodium methoxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Another method involves the reaction of dimethyl adipate with sodium hydride or sodium methoxide, followed by cyclization to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted cyclopentanone derivatives.

Comparison with Similar Compounds

Methyl 2-oxocyclopentanecarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6(5)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBBESSUKAHBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884473
Record name Cyclopentanecarboxylic acid, 2-oxo-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10472-24-9
Record name Methyl 2-oxocyclopentanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10472-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 2-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010472249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanecarboxylic acid, 2-oxo-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentanecarboxylic acid, 2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-oxocyclopentanecarboxylate
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Synthesis routes and methods

Procedure details

8.7 g (50 mmol) of dimethyl adipate, anhydrous aluminum trichloride (20 g) and 100 ml of dry dichloromethane were cooled to 0° C. under an ice bath. At 0° C., triethylamine (dried with sodium hydroxide, 45 ml) was added dropwise and slowly. After addition, the ice bath was removed and the reaction was carried out at room temperature for 4 hours, being monitored with TLC. After the reaction was completed, the reaction liquid was poured into an ice-water mixture slowly, which was stirred for 30 min. The organic layer was separated and the aqueous layer was extracted with dichloromethane (50 ml×2). The organic layers were combined and washed with water and then with saturated NaCl, dried with anhydrous magnesium sulfate, and filtrated. The solvent was distilled off under reduced pressure to give 5.1 g of 2-oxocyclopentanecarboxylate methyl ester. The yield was 71.8%.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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